4,4'-Methylenebis(2-ethyl-6-methylaniline)
Overview
Description
4,4'-Methylenebis(2-ethyl-6-methylaniline) is a useful research compound. Its molecular formula is C19H26N2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-Methylenebis(2-ethyl-6-methylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Methylenebis(2-ethyl-6-methylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2-ethyl-6-methylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Pharmacokinetics
It’s known that the compound is solid at room temperature and has a melting point of 840 to 870 °C . It is soluble in acetone , which could potentially influence its bioavailability.
Result of Action
One source suggests that it may have an inhibitory effect on the proliferation of malignant cells, thus exhibiting strong anti-tumor ability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Methylenebis(2-ethyl-6-methylaniline). It is recommended to store the compound at room temperature, preferably in a cool and dark place . It’s also important to note that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Therefore, it should be handled with care, using appropriate protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2-ethyl-6-methylaniline) is typically synthesized from 2-ethyl-6-methylaniline. The synthesis involves the reaction of 2-ethyl-6-methylaniline with formaldehyde under acidic conditions to form the methylene bridge between the two aniline units . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-ethyl-6-methylaniline) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-ethyl-6-methylaniline) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction yields the corresponding amines .
Scientific Research Applications
4,4’-Methylenebis(2-ethyl-6-methylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a curing agent in the synthesis of polyurethanes and other polymers.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2-methyl-6-ethylaniline)
- Bis(4-amino-3-ethyl-5-methylphenyl)methane
- 4,4’-Diamino-3,3’-diethyl-5,5’-dimethyldiphenylmethane [1][1]
Uniqueness
4,4’-Methylenebis(2-ethyl-6-methylaniline) is unique due to its specific structure, which imparts distinct properties such as high thermal stability and mechanical strength. These properties make it particularly suitable for use in high-performance materials and industrial applications .
Properties
IUPAC Name |
4-[(4-amino-3-ethyl-5-methylphenyl)methyl]-2-ethyl-6-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h7-8,10-11H,5-6,9,20-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJENIOQDYXRGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173678 | |
Record name | 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19900-72-2 | |
Record name | 4,4'-Methylenebis(2-ethyl-6-methylbenzenamine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Methylenebis(2-ethyl-6-methylaniline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-METHYLENEBIS(2-ETHYL-6-METHYLBENZENAMINE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2397GNR8K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the alkyl substitution in 4,4'-Methylenebis(2-ethyl-6-methylaniline) influence the properties of the resulting polyimides?
A1: The research article [] investigates the impact of different alkyl substituents on the properties of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and diamine monomers, including 4,4'-Methylenebis(2-ethyl-6-methylaniline). While the paper doesn't explicitly focus on 4,4'-Methylenebis(2-ethyl-6-methylaniline), it elucidates that the incorporation of alkyl groups generally enhances the solubility and processability of polyimides. This is attributed to the increased free volume and decreased inter-chain interactions caused by the bulky alkyl substituents. []
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